Enhanced Lipophilicity Driven by 6-Propyl Substitution: cLogP Comparison
The presence of the 6-propyl group confers a calculated partition coefficient (cLogP) of approximately 3.2 for 4-Phenyl-6-propylpyrimidine, significantly higher than the baseline 4-Phenylpyrimidine (cLogP ~2.1). This increase in lipophilicity is a direct consequence of the three-carbon alkyl chain and is a key parameter for optimizing membrane permeability and oral bioavailability in drug discovery [1]. The cLogP value aligns with the range often sought for CNS drug candidates [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.2 |
| Comparator Or Baseline | 4-Phenylpyrimidine (CAS 3438-48-0); cLogP ≈ 2.1 |
| Quantified Difference | Δ ≈ +1.1 log unit |
| Conditions | In silico calculation using standard fragment-based methods (e.g., XLogP3). |
Why This Matters
This quantified lipophilicity difference allows researchers to select the compound with the optimal balance of aqueous solubility and membrane permeability for their specific assay system.
- [1] PubChem. (2026). 4-Phenyl-6-propylpyrimidine (XLogP3). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenyl-6-propylpyrimidine View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
